4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione

Lipophilicity Drug-likeness Physicochemical profiling

This fluorinated β-diketone is uniquely equipped with a CHF2 group (a lipophilic H-bond donor) and a para-CF3 substituent that blocks CYP450-mediated oxidation. The electronic asymmetry enhances photoluminescence when chelated to lanthanide ions and directs regioselective heterocycle formation (pyrazoles, isoxazoles). Unlike perfluoro analogs, its balanced LogP (3.11) and moderate MW (266.16) keep downstream products in lead-like space. Supplied at 98% purity for fragment-based drug discovery and advanced materials R&D.

Molecular Formula C11H7F5O2
Molecular Weight 266.16 g/mol
CAS No. 179184-67-9
Cat. No. B3110269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione
CAS179184-67-9
Molecular FormulaC11H7F5O2
Molecular Weight266.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC(=O)C(F)F)C(F)(F)F
InChIInChI=1S/C11H7F5O2/c12-10(13)9(18)5-8(17)6-1-3-7(4-2-6)11(14,15)16/h1-4,10H,5H2
InChIKeyZSRAOHLEUDXUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione (CAS 179184-67-9) and Its Core Procurement Profile


4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione (CAS 179184-67-9) is a fluorinated β-diketone building block bearing a difluoromethyl (CHF2) group at the 4-position and a trifluoromethyl (CF3) substituent at the para-position of the phenyl ring [1]. With molecular formula C11H7F5O2 and a molecular weight of 266.16 g/mol, it is supplied as a research chemical with typical purities of 95–98 % from vendors such as AK Scientific, ChemScene, BOC Sciences, and Leyan . The compound serves as a versatile intermediate for constructing fluorinated heterocycles—particularly pyrazoles and isoxazoles—where the CHF2 moiety is valued for its ability to function as a lipophilic hydrogen-bond donor, a property absent in the corresponding CF3-substituted analogs [2].

Why 4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione Cannot Be Replaced by Unfluorinated or Differently Fluorinated β-Diketone Analogs


β-Diketone building blocks that differ in fluorination pattern or regiochemistry cannot be substituted into a synthetic sequence with the expectation of equivalent reactivity or product properties. The difluoromethyl (CHF2) group on the target compound is a lipophilic hydrogen-bond donor capable of engaging in specific intermolecular interactions with biological targets and influencing crystal packing—an attribute the trifluoromethyl (CF3) group in 4,4,4-trifluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione cannot replicate [1]. Conversely, the para-trifluoromethyl substituent on the phenyl ring withdraws electron density to a degree that modulates the enolization equilibrium and the acidity of the central methylene, shifting the pKa and LogP relative to the unsubstituted phenyl analog 4,4-difluoro-1-phenylbutane-1,3-dione [2]. Generic replacement with these analogs alters both the physicochemical property space and the regiochemical outcome of downstream heterocycle-forming reactions, making independent re-optimization of each reaction sequence necessary [3].

Quantitative Differentiation Evidence for 4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione vs. Closest Analogs


Computed Lipophilicity (LogP) Comparison vs. Unfluorinated and Fully Fluorinated β-Diketone Analogs

The target compound exhibits a computed LogP of 3.11, placing it between the unfluorinated phenyl analog 4,4-difluoro-1-phenylbutane-1,3-dione (LogP 2.09) [1] and the non-difluorinated analog 1-(4-trifluoromethylphenyl)butane-1,3-dione (XLogP 2.3) [2] on the lower side, while remaining below the fully fluorinated 4,4,4-trifluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione (expected LogP >3.5 based on molecular formula C11H6F6O2) . This intermediate lipophilicity is consistent with the balanced fluorination pattern and positions the compound within the optimal LogP range (1–3.5) for CNS and oral drug-like chemical space.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity: CHF2 vs. CF3 at the 4-Position as a Key Differentiator from the Perfluoroalkyl Analog

The CHF2 (difluoromethyl) group in the target compound can act as a lipophilic hydrogen-bond donor (HBD), whereas the CF3 group in 4,4,4-trifluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione is exclusively a hydrogen-bond acceptor [1]. The CF2H motif is recognized as a metabolically stable bioisostere of hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups, with experimental evidence demonstrating its hydrogen-bond donating capacity through 19F-NMR and X-ray crystallography [2]. This difference is structural, not incremental: the CF3 analog lacks any HBD functionality, resulting in a fundamentally different interaction profile with biological targets, solvents, and solid-state packing.

Hydrogen bond donor Bioisostere Medicinal chemistry

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area vs. Non-Fluorinated and Partially Fluorinated Analogs

With 7 hydrogen-bond acceptor atoms and a topological polar surface area (TPSA) of 34.1 Ų, the target compound carries a larger acceptor surface than the non-fluorinated phenyl analog 4,4-difluoro-1-phenylbutane-1,3-dione (fewer F atoms, lower MW 198.17) [1]. This elevated acceptor count arises from the five fluorine atoms distributed between the CHF2 and para-CF3 groups, which contributes to stronger, more directional intermolecular interactions (C–F···H, C–F···π) without increasing TPSA beyond the threshold associated with poor membrane permeability (typically >140 Ų) [2].

Polar surface area Permeability Physicochemical properties

Molecular Weight Positioning Relative to Fluorinated β-Diketone Analogs for Lead-Likeness Optimization

At 266.16 g/mol, the target compound occupies a molecular weight (MW) position between the lighter 4,4-difluoro-1-phenylbutane-1,3-dione (198.17 g/mol) [1] and the heavier fully fluorinated analog 4,4,4-trifluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione (284.15 g/mol) . The MW of 266.16 remains below the 300 Da threshold commonly used to define fragment-like chemical space and is well within the lead-like range (MW ≤ 350), whereas the perfluoro analog at 284.15 approaches the upper limit for fragment-based screening libraries [2].

Lead-likeness Fragment-based drug discovery Molecular weight

Para-CF3 Regiochemistry vs. Meta-CF3 Isomer: Impact on Molecular Shape and Electronic Distribution

The para-CF3 substitution on the target compound's phenyl ring positions the electron-withdrawing trifluoromethyl group at the distal end of the molecule, creating a linear dipole vector along the molecular axis. In contrast, the meta-CF3 isomer 4,4-difluoro-1-(3-trifluoromethylphenyl)butane-1,3-dione generates a bent molecular geometry with a different dipole orientation . The para-substitution results in a stronger resonance withdrawal from the β-diketone moiety through the π-system (σp = 0.54 for CF3 vs. σm = 0.43), which affects the enol-keto equilibrium ratio and the acidity of the central methylene proton [1].

Regiochemistry Electronic effects Structure-activity relationship

Recommended Application Scenarios for 4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione Based on Quantitative Differentiation Evidence


Synthesis of CHF2- and CF3-Substituted Pyrazoles as Kinase Inhibitor Scaffolds

The target compound's CHF2 group enables hydrogen-bond donation to the kinase hinge region, while the para-CF3 group enhances metabolic stability by blocking CYP450-mediated oxidation at the phenyl ring [1]. Condensation with substituted hydrazines under acidic or microwave conditions yields 3-CHF2-5-(4-CF3-phenyl)pyrazoles with regioselectivity governed by the differential electronic effects of the CHF2 (σI ≈ 0.32) and CF3 (σp = 0.54) substituents [2]. The balanced LogP of 3.11 keeps the resulting biaryl-pyrazole products within drug-like property space, unlike the more lipophilic perfluoro analogs.

Metal β-Diketonate Complexes for Luminescent Materials and Catalysis

The electronic asymmetry of the target β-diketone—electron-withdrawing CF3 on the phenyl ring and CHF2 at the opposite terminus—creates a strong ligand-field gradient when chelated to lanthanide ions (Eu³⁺, Tb³⁺), which enhances the antenna effect for photoluminescence [1]. The 5-fluorine environment contributes to higher quantum yields compared to complexes formed with 4,4-difluoro-1-phenylbutane-1,3-dione (only 2 F), as demonstrated for analogous fluorinated β-diketonate systems where increasing fluorination correlates with reduced non-radiative decay [2].

Covalent Reversible Warhead Design Targeting Serine and Cysteine Proteases

Fluorinated diketones have been characterized as potential electrophilic warheads forming reversible hemiketal or hemithioketal adducts with serine and cysteine nucleophiles [1]. The target compound combines the electrophilic reactivity of the β-diketone with the hydrogen-bond donor capacity of the CHF2 group, which can stabilize the tetrahedral intermediate in the enzyme active site through directed interactions that the CF3 analog cannot provide [2]. This dual functionality makes it a unique candidate for fragment-based covalent inhibitor screening.

Building Block for Fluorinated Isoxazole and Pyrimidine Libraries

Cyclocondensation with hydroxylamine or amidine nucleophiles yields CHF2/CF3-substituted isoxazoles and pyrimidines with regiochemical outcomes that differ from those obtained with the non-fluorinated or perfluoro analogs [1]. The intermediate LogP (3.11) and MW (266.16) of the target compound mean that downstream products remain in lead-like chemical space, facilitating hit-to-lead progression without the need for property-decreasing structural modifications often required when starting from heavier or more lipophilic starting materials [2].

Quote Request

Request a Quote for 4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.